![molecular formula C12H15NO3 B2842004 methyl 2-(4-amino-3,4-dihydro-2H-1-benzopyran-4-yl)acetate CAS No. 1521896-32-1](/img/structure/B2842004.png)
methyl 2-(4-amino-3,4-dihydro-2H-1-benzopyran-4-yl)acetate
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Overview
Description
“Methyl 2-(4-amino-3,4-dihydro-2H-1-benzopyran-4-yl)acetate” is a chemical compound. It is a derivative of 2H-1-Benzopyran, which is also known as Chroman . The molecular weight of 2H-1-Benzopyran is 134.1751 .
Synthesis Analysis
The synthesis of coumarin heterocycles, which include the 2H-1-Benzopyran structure, has been a topic of interest for many organic and pharmaceutical chemists due to their valuable biological and pharmaceutical properties . These methods are carried out in both classical and non-classical conditions, often under green conditions such as using green solvents and catalysts .Molecular Structure Analysis
The molecular structure of 2H-1-Benzopyran, a core structure in “methyl 2-(4-amino-3,4-dihydro-2H-1-benzopyran-4-yl)acetate”, is available as a 2D Mol file or as a computed 3D SD file .Scientific Research Applications
- 1,2,4-benzothiadiazine-1,1-dioxide has demonstrated antimicrobial properties. It inhibits the growth of various microorganisms, including bacteria and fungi .
- Researchers have explored this compound’s ability to regulate blood pressure. It acts as an antihypertensive agent by modulating specific cellular pathways .
- The compound has been tested as an activator of AMPA receptors, which are involved in synaptic transmission and memory processes .
- Various functional groups attached to the benzothiadiazine ring influence its activity. For example, halogens and specific groups at positions 7 and 8 enhance its biological effects .
Antimicrobial Activity
Antihypertensive Properties
AMPA Receptor Modulation
KATP Channel Activation
Other Functional Groups
Future Directions
The future directions for research on “methyl 2-(4-amino-3,4-dihydro-2H-1-benzopyran-4-yl)acetate” and related compounds could involve further exploration of their synthesis methods and biological properties. Given the wide range of biological activities exhibited by coumarin derivatives , there is potential for the development of new pharmaceutical applications.
Mechanism of Action
Target of Action
The primary targets of “methyl 2-(4-amino-3,4-dihydro-2H-1-benzopyran-4-yl)acetate” are currently unknown. This compound is a derivative of coumarin
Mode of Action
Coumarin derivatives are known to interact with their targets through various mechanisms, including enzyme inhibition, receptor antagonism, and disruption of cell membrane integrity . The specific interactions of this compound would depend on its molecular structure and the nature of its target.
Biochemical Pathways
Coumarin derivatives have been reported to affect various biochemical pathways, including those involved in inflammation, coagulation, and cellular metabolism .
Pharmacokinetics
Coumarin derivatives are generally well-absorbed and widely distributed in the body . They are metabolized primarily in the liver and excreted in the urine . The bioavailability of this compound would depend on factors such as its solubility, stability, and the presence of transporters in the body.
Result of Action
Coumarin derivatives have been reported to have various biological effects, including anti-inflammatory, anticoagulant, and antimicrobial activities .
Action Environment
The action, efficacy, and stability of “methyl 2-(4-amino-3,4-dihydro-2H-1-benzopyran-4-yl)acetate” can be influenced by various environmental factors. These include pH, temperature, and the presence of other substances that can interact with the compound. For example, the compound’s solubility and stability can be affected by the pH and temperature of its environment . Additionally, the presence of other substances, such as proteins or other drugs, can affect the compound’s absorption and distribution in the body.
properties
IUPAC Name |
methyl 2-(4-amino-2,3-dihydrochromen-4-yl)acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO3/c1-15-11(14)8-12(13)6-7-16-10-5-3-2-4-9(10)12/h2-5H,6-8,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXOTVCQTIYFNIZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1(CCOC2=CC=CC=C21)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 2-(4-amino-3,4-dihydro-2H-1-benzopyran-4-yl)acetate |
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